5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid

GABA transporter inhibition allosteric modulation nipecotic acid scaffold

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid (CAS 1552930-89-8) is a heterocyclic amino acid derivative belonging to the 3-carboxypiperidine (nipecotic acid) family. With a molecular formula of C9H18N2O2 and a molecular weight of 186.26 g/mol, it features a piperidine ring bearing a carboxylic acid at the 3‑position and a dimethylaminomethyl substituent at the 5‑position.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13206909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN(C)CC1CC(CNC1)C(=O)O
InChIInChI=1S/C9H18N2O2/c1-11(2)6-7-3-8(9(12)13)5-10-4-7/h7-8,10H,3-6H2,1-2H3,(H,12,13)
InChIKeyVNYSTVCGFYHTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid (CAS 1552930-89-8): Core Structural Profile for Informed Procurement


5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid (CAS 1552930-89-8) is a heterocyclic amino acid derivative belonging to the 3-carboxypiperidine (nipecotic acid) family . With a molecular formula of C9H18N2O2 and a molecular weight of 186.26 g/mol, it features a piperidine ring bearing a carboxylic acid at the 3‑position and a dimethylaminomethyl substituent at the 5‑position . The compound is commercially available as a research chemical (typical purity 95%) and serves as a synthetic intermediate in medicinal chemistry, particularly for exploring structure–activity relationships around the nipecotic acid scaffold .

Why Nipecotic Acid or N‑Substituted Piperidine-3-carboxylic Acid Analogs Cannot Replace 5-[(Dimethylamino)methyl]piperidine-3-carboxylic Acid


Substitution at the 5‑position of the piperidine ring introduces a fundamentally different pharmacophore compared to the historically dominant N‑substituted or unsubstituted nipecotic acid scaffolds . Classical SAR studies on nipecotic acid demonstrated that N‑methylation abolishes GABA uptake inhibitory potency relative to the parent acid, limiting the utility of N‑substituted derivatives [1]. More recent combinatorial library screens have shown that 5‑substituted nipecotic acid derivatives can access allosteric binding modes at GABA transporters (e.g., mGAT4) that are inaccessible to 1‑substituted analogs, yielding hits with micromolar potency [2]. The dimethylaminomethyl group at the 5‑position further differentiates the compound by providing a basic tertiary amine center tethered via a methylene spacer, altering both hydrogen‑bonding capacity (H‑bond donors = 2, acceptors = 3) and lipophilicity (LogP ≈ −0.14) relative to nipecotic acid (LogP ≈ −0.04 to 0.40) . These structural features directly impact solubility, permeability, and target engagement in GABA transporter assays, making simple interchange with N‑substituted or unsubstituted analogs scientifically invalid.

Quantitative Differentiation Evidence: 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid vs. Closest Analogs


Regioisomeric Substitution Pattern at the 5-Position Enables Allosteric GABA Transporter Modulation Inaccessible to N-Substituted Nipecotic Acid

Combinatorial hydrazone libraries constructed from 5‑substituted nipecotic acid derivatives have identified hits with potency at the murine GABA transporter mGAT4 (and its human equivalent hGAT3) in the lower micromolar range [1]. This represents a mechanistically distinct binding mode from classical N‑substituted nipecotic acid inhibitors such as tiagabine or (S)‑SNAP‑5114, which act at the orthosteric site of GAT1/GAT3 [2]. The 5‑position substitution paradigm, to which 5‑[(dimethylamino)methyl]piperidine‑3‑carboxylic acid belongs, has been explicitly proposed as a starting point for a new class of allosteric GAT1 inhibitors [3].

GABA transporter inhibition allosteric modulation nipecotic acid scaffold mGAT4

Lipophilicity Shift: Target Compound LogP Is ~0.5 Units Lower Than Nipecotic Acid Despite Increased Molecular Weight

The computed LogP of 5‑[(dimethylamino)methyl]piperidine‑3‑carboxylic acid is −0.14 (XLogP) , compared to nipecotic acid (CAS 498‑95‑3) with a LogP ranging from −0.04 to +0.40 depending on measurement conditions . Despite the addition of the dimethylaminomethyl group, which increases molecular weight from 129.16 to 186.26 Da, the LogP remains in a favorable range for CNS penetration, and the topological polar surface area (TPSA) of 52.57 Ų is well below the 90 Ų threshold typically associated with blood–brain barrier permeation [1].

physicochemical properties LogP CNS drug-likeness permeability

Functional Group Differentiation: Methylene‑Tethered Tertiary Amine vs. Direct Amine Substitution on the Piperidine Ring

5‑[(Dimethylamino)methyl]piperidine‑3‑carboxylic acid contains a dimethylaminomethyl group (CH2‑N(CH3)2) at the 5‑position, distinguishing it from both 5‑(dimethylamino)piperidine‑3‑carboxylic acid (CAS 1557073‑10‑5), where the dimethylamino group is directly attached to the ring, and 5‑(aminomethyl)piperidine‑3‑carboxylic acid (CAS 64974‑41‑0), which bears a primary aminomethyl group . The methylene spacer in the target compound increases conformational flexibility (rotatable bonds = 3) and reduces the basicity of the nitrogen relative to a directly attached amine, while the N,N‑dimethyl substitution eliminates the hydrogen‑bond donor capacity of the primary amine present in the aminomethyl analog .

structure-activity relationship amine basicity hydrogen bonding synthetic intermediate

Synthetic Utility as a Boc‑Free, Ready‑to‑Couple Building Block vs. Protected Analogs

Unlike the commonly used Boc‑protected analog tert‑butyl 3‑((dimethylamino)methyl)piperidine‑1‑carboxylate (CAS 1417794‑11‑6, LogP = 1.62), 5‑[(dimethylamino)methyl]piperidine‑3‑carboxylic acid possesses a free secondary amine on the piperidine ring and a free carboxylic acid, enabling direct amide coupling or reductive amination without a deprotection step . This reduces the synthetic step count by one deprotection stage and avoids exposure of sensitive substrates to acidic Boc‑cleavage conditions (e.g., TFA or HCl/dioxane) [1].

synthetic intermediate amide coupling medicinal chemistry building block

High-Impact Application Scenarios for 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid in Drug Discovery and Chemical Biology


GABA Transporter Allosteric Modulator Discovery: 5‑Substituted Nipecotic Acid Library Synthesis

The compound serves as a core scaffold for generating 5‑substituted nipecotic acid libraries targeting allosteric sites on GABA transporters mGAT4/hGAT3 [1]. The free carboxylic acid enables direct conjugation to lipophilic hydrazone or amide moieties via a three‑atom spacer strategy, which has yielded hits with potency comparable to (S)‑SNAP‑5114 [1]. The dimethylaminomethyl substituent provides a built‑in basic center for additional ionic interactions or salt bridge formation with acidic residues in the transporter binding pocket, as demonstrated in the pseudostatic hydrazone library screening approach [2].

CNS Drug Lead Optimization: Balancing Lipophilicity and Hydrogen‑Bonding Capacity

With a LogP of −0.14 and TPSA of 52.57 Ų, the compound resides within the optimal physicochemical space for CNS drug candidates [3]. Its zwitterionic character (secondary amine + carboxylic acid) and moderate molecular weight (186.26 Da) make it suitable as a starting point for fragment‑based drug discovery or as a solubilizing moiety in bivalent ligands where maintaining aqueous solubility is critical .

One‑Step Parallel Library Synthesis via Dual Functionalization

The simultaneous availability of a free piperidine NH and a free carboxylic acid allows orthogonal diversification in a single synthetic operation . This is particularly advantageous in high‑throughput medicinal chemistry where Boc‑protected intermediates (e.g., CAS 1417794‑11‑6) would require a separate deprotection step, adding 1–4 hours of reaction time and additional purification burden [4]. The target compound thus reduces the synthetic sequence by at least one step compared to protected analogs [4].

Structure–Activity Relationship Studies on Amine Basicity in GABAergic Pharmacology

The N,N‑dimethyl tertiary amine with a methylene spacer offers a controlled basicity (estimated pKa ~8.5–9.5 for the dimethylamino group) that is distinct from both the primary aminomethyl analog (higher H‑bond donor count, different protonation state) and the directly attached dimethylamino analog (different conformational preferences) [5]. This makes the compound useful for systematically probing the effect of amine substitution pattern on GABA transporter affinity and selectivity, building on classical SAR findings that N‑methylation of nipecotic acid alters but does not improve GABA uptake inhibition [5].

Quote Request

Request a Quote for 5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.